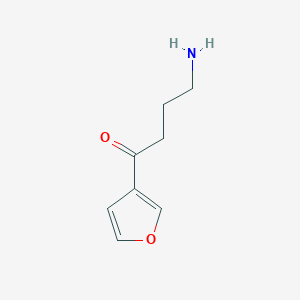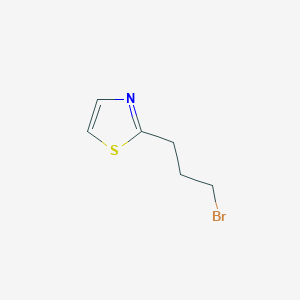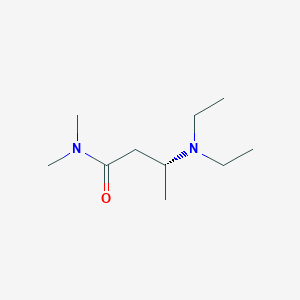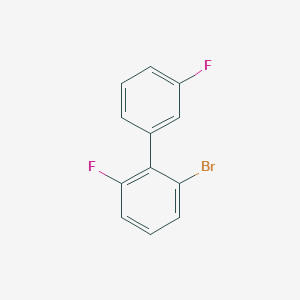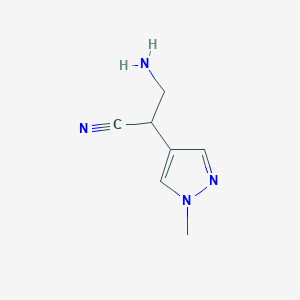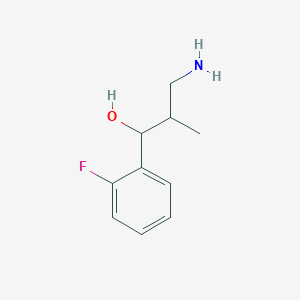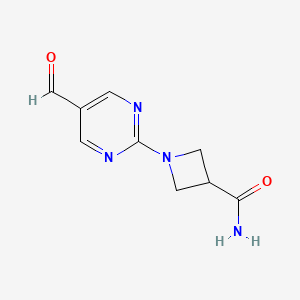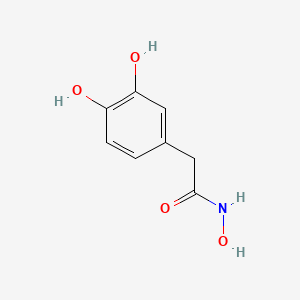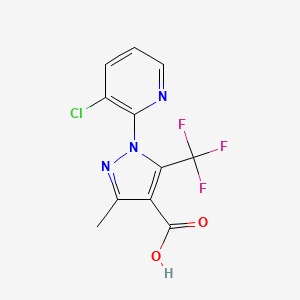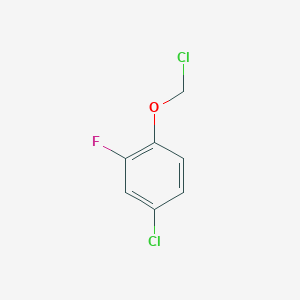
4-Chloro-1-(chloromethoxy)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(chloromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(chloromethoxy)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the following steps:
Chlorination: Benzene is first chlorinated to introduce the chlorine substituent.
Methoxylation: The chlorinated benzene undergoes a reaction with methanol in the presence of a catalyst to introduce the chloromethoxy group.
Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(chloromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The chloromethoxy group can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-1-(chloromethoxy)-2-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(chloromethoxy)-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, the compound may inhibit specific enzymes or bind to receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(chloromethoxy)-2-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
4-Chloro-1-(chloromethoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
4-Chloro-1-(methoxymethoxy)-2-fluorobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy.
Uniqueness
4-Chloro-1-(chloromethoxy)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5Cl2FO |
|---|---|
Molecular Weight |
195.01 g/mol |
IUPAC Name |
4-chloro-1-(chloromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2 |
InChI Key |
MWVQYTCPAXSZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
